molecular formula C19H21NO2S B2614487 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide CAS No. 2097891-20-6

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide

Cat. No.: B2614487
CAS No.: 2097891-20-6
M. Wt: 327.44
InChI Key: YXCFRKROWXVOCN-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide is a propanamide derivative featuring a 2,3-dihydrobenzofuran moiety attached to the amide nitrogen and a 4-(methylsulfanyl)phenyl group on the propanamide chain.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-16-9-6-14(7-10-16)8-11-19(21)20-12-15-13-22-18-5-3-2-4-17(15)18/h2-7,9-10,15H,8,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCFRKROWXVOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of a methylsulfanyl group on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
A-431< 10Apoptosis induction
Jurkat< 15Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of benzofuran derivatives. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : Similar compounds have been identified as cannabinoid receptor agonists, influencing pathways involved in pain and inflammation .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress .
  • Cytotoxicity : The structure allows for interactions with cellular targets leading to apoptosis in cancer cells through various signaling pathways .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of related benzofuran compounds:

  • Study on Cancer Cell Lines : A comparative study showed that compounds with similar structures were effective against breast cancer and leukemia cell lines, with IC50 values significantly lower than standard chemotherapy agents.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of benzofuran derivatives improved outcomes in models of traumatic brain injury by reducing neuronal death and improving functional recovery .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide exhibit significant anticancer properties. A study by highlighted that analogues of benzofuran derivatives demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Case studies have reported that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .

Anticonvulsant Activity

Benzofuran derivatives have been investigated for their anticonvulsant effects. A review indicated that modifications in the benzofuran structure can lead to enhanced activity against seizures in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant properties .

Neuroprotective Effects

There is growing evidence suggesting that this compound could offer neuroprotective benefits. Studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Substituent Effect on Activity
Methylsulfanyl groupEnhances lipophilicity and antimicrobial activity
Benzofuran moietyContributes to anticancer and neuroprotective effects
Propanamide linkageEssential for maintaining biological activity

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structure is compared to similar propanamide derivatives (Table 1). Key differences lie in the substituents on the amide nitrogen and the propanamide chain:

Compound Name Amide Nitrogen Substituent Propanamide Chain Substituent Key Structural Features
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide 2,3-dihydrobenzofuran-methyl 4-(methylsulfanyl)phenyl Benzofuran enhances aromatic interactions; methylsulfanyl increases lipophilicity
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10, ) 4-chlorophenyl 3-cyclohexyl Chlorophenyl and cyclohexyl groups may reduce solubility
N-(4-phenylthiazol-2-yl)-2-amino-3-(1H-indol-3-yl)propanamide (Compound 9, ) 4-phenylthiazol-2-yl 2-amino-3-(1H-indol-3-yl) Indole and thiazole moieties suggest kinase or receptor targeting
N-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide (4e, ) 4-(6-methoxyquinolin-8-ylamino)pentyl 2-(3-(hydroxy(phenyl)methyl)phenyl) Quinoline moiety may confer antimalarial or anticancer activity
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide () 4-[(2,4-dimethylphenyl)sulfamoyl]phenyl 3-[(4-chlorophenyl)sulfanyl] Sulfamoyl and chlorophenyl groups enhance metabolic stability

Table 1 : Structural comparison of the target compound with analogs from , and 7.

Pharmacological Activities

  • Antioxidant Activity : Hydroxamic acid analogs like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) demonstrated antioxidant properties in DPPH and β-carotene assays, with IC₅₀ values comparable to BHA (butylated hydroxyanisole) . The target compound’s methylsulfanyl group may modulate redox activity, though experimental data is needed.
  • Receptor Binding : Compounds with indole or thiazole substituents () are associated with kinase inhibition or receptor antagonism. The benzofuran group in the target compound could mimic these interactions but with distinct selectivity .
  • Synthetic Accessibility : Synthesis routes for analogs (e.g., ) involve coupling reactions or hydroxamic acid formation. The target compound’s benzofuran-methyl group may require specialized synthetic steps, such as benzofuran ring alkylation .

Physicochemical Properties

  • Metabolic Stability : Sulfur-containing groups (methylsulfanyl, sulfamoyl) in and resist oxidative metabolism, suggesting improved half-life for the target compound compared to hydroxylated analogs .

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